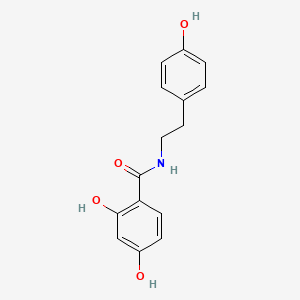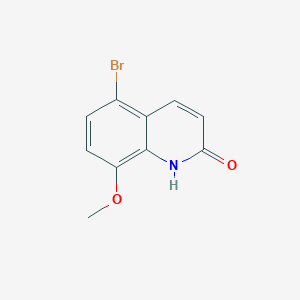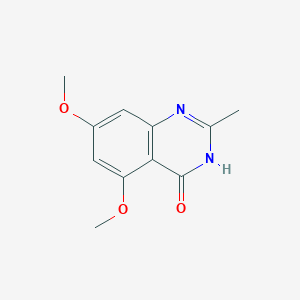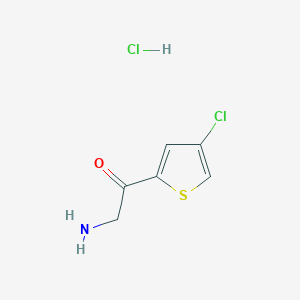
2-Hydrazinyl-6-methylisonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-6-methylisonicotinonitrile is a chemical compound that belongs to the class of hydrazinyl derivatives of nicotinonitrile. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its structure features a hydrazine group attached to a methyl-substituted nicotinonitrile ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-methylisonicotinonitrile typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. One common method is the reaction of 2-chloro-6-methylisonicotinonitrile with hydrazine hydrate in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
2-Hydrazinyl-6-methylisonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like aldehydes, ketones, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Hydrazones, hydrazides, and other substituted products.
科学的研究の応用
2-Hydrazinyl-6-methylisonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
作用機序
The mechanism of action of 2-Hydrazinyl-6-methylisonicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
類似化合物との比較
Similar Compounds
- 2-Hydrazinyl-6-methylnicotinonitrile
- 2-Hydrazinyl-6-methylpyridine
- 2-Hydrazinyl-6-methylisonicotinic acid
Uniqueness
2-Hydrazinyl-6-methylisonicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct reactivity and properties compared to other hydrazinyl derivatives. Its combination of a hydrazine group and a nitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
特性
分子式 |
C7H8N4 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC名 |
2-hydrazinyl-6-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-5-2-6(4-8)3-7(10-5)11-9/h2-3H,9H2,1H3,(H,10,11) |
InChIキー |
LXAFZUICTCKGIO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)NN)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)

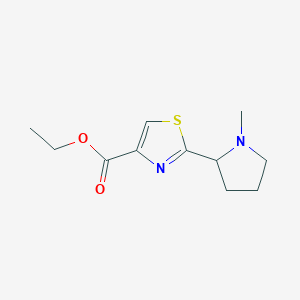
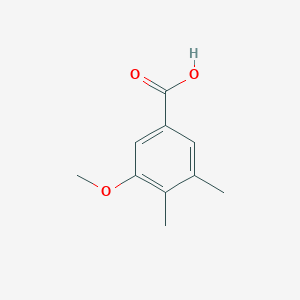
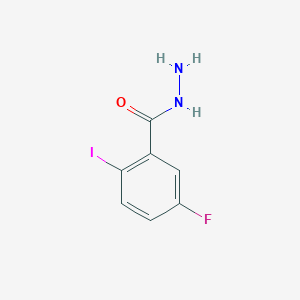
![4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13661089.png)
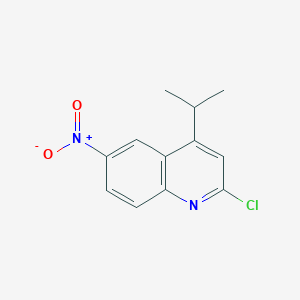
![Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13661098.png)

